molecular formula C27H25N3O4 B2482127 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide CAS No. 932524-21-5

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide

Cat. No. B2482127
CAS RN: 932524-21-5
M. Wt: 455.514
InChI Key: GISBTVANHFIPGF-UHFFFAOYSA-N
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide is a useful research compound. Its molecular formula is C27H25N3O4 and its molecular weight is 455.514. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

This compound features a quinoline-based core structure with a benzyl group and an acetamide moiety. The systematic name provides insights into its chemical composition, and its structural features are essential for understanding its properties and potential applications .

Biological Activities

Antimicrobial Properties: Research has explored the antimicrobial potential of quinoline derivatives. While specific studies on this compound are limited, related analogs have demonstrated antibacterial and antifungal activities. Investigating its efficacy against various pathogens could be valuable .

Anticancer Effects: Quinolone derivatives have attracted attention in cancer research due to their cytotoxic properties. This compound’s unique structure may influence its interaction with cancer cells. Investigating its effects on different cancer types and mechanisms of action could yield valuable insights .

Drug Development

Targeting Enzymes and Receptors: Quinolones often interact with enzymes and receptors. Researchers could explore whether this compound modulates specific targets relevant to disease pathways. Computational studies or in vitro assays could guide drug development efforts .

Structure-Activity Relationship (SAR): Understanding the SAR of quinoline derivatives is crucial. Researchers can modify the compound’s substituents to optimize its pharmacological properties. SAR studies could reveal key structural features for enhancing activity .

Heterocyclic Chemistry

Synthesis of Fused Heterocycles: The compound’s heterocyclic nature makes it valuable for constructing fused ring systems. Researchers can explore its reactivity in cyclization reactions to form novel heterocyclic scaffolds. These could serve as starting points for drug design .

Future Directions

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations could predict the compound’s behavior in biological environments. These insights can guide experimental studies and inform drug design strategies.

In Vivo Studies: Animal models can assess the compound’s pharmacokinetics, toxicity, and efficacy. Investigating its bioavailability and tissue distribution will be essential for translational research.

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c31-26(29-16-19-7-3-1-4-8-19)18-30-23-15-25-24(33-11-12-34-25)14-20(23)13-21(27(30)32)17-28-22-9-5-2-6-10-22/h1-10,13-15,28H,11-12,16-18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISBTVANHFIPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NCC4=CC=CC=C4)CNC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.